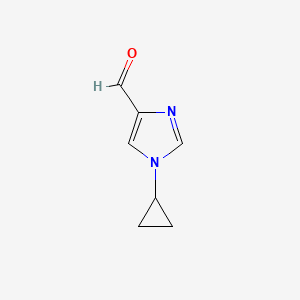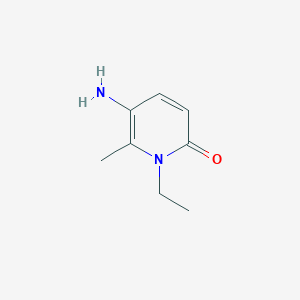![molecular formula C10H12OS B13184637 1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
1-[(3-Methylphenyl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylphenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C10H12OS It is a sulfur-containing ketone, characterized by the presence of a sulfanyl group attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(3-Methylphenyl)sulfanyl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methylthiophenol with propan-2-one under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the sulfanyl group replaces a leaving group on the propan-2-one molecule.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Methylphenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Methylphenyl)sulfanyl]propan-2-one involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ketone group can undergo nucleophilic addition. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)sulfanyl]propan-2-one
- 1-[(2-Methylphenyl)sulfanyl]propan-2-one
- 1-[(3-Methoxyphenyl)sulfanyl]propan-2-one
Uniqueness
1-[(3-Methylphenyl)sulfanyl]propan-2-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-(3-methylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C10H12OS/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6H,7H2,1-2H3 |
InChI Key |
MEIMGIPOFQKSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


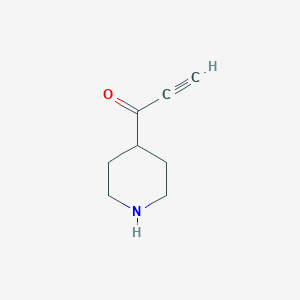



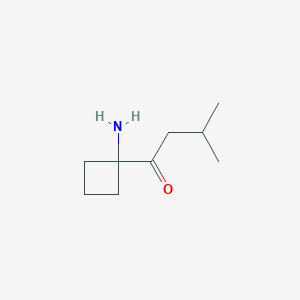
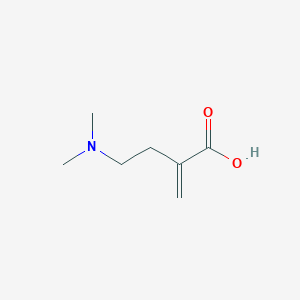
![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)

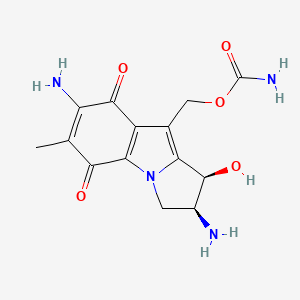
![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)
![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13184605.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
